6-CFDA

Description

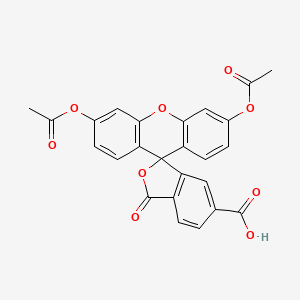

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOGCCYGOPYYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187121 | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-03-6 | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Carboxyfluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxyfluorescein Diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of 6-Carboxyfluorescein Diacetate in Cellular Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein diacetate (6-CFDA) is a non-fluorescent, cell-permeant compound that has become an invaluable tool in cellular biology and drug development. Its utility lies in its conversion by intracellular esterases into the highly fluorescent and membrane-impermeant molecule, 6-carboxyfluorescein (6-CF). This enzymatic activation forms the basis of a variety of assays to probe cellular functions such as viability, cytotoxicity, and intracellular pH. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in the laboratory.

Core Principles and Mechanism of Action

The functionality of this compound hinges on two key cellular characteristics: intracellular esterase activity and membrane integrity. In its diacetate form, this compound is lipophilic and readily crosses the plasma membrane of living cells. Once inside, ubiquitous intracellular esterases cleave the two acetate groups, yielding the fluorescent 6-carboxyfluorescein. The addition of a carboxyl group makes 6-CF more hydrophilic and negatively charged, thus trapping it within cells that possess an intact plasma membrane. This principle allows for the specific labeling of viable cells.

Key Applications

Cell Viability and Cytotoxicity Assays

The most common application of this compound is in the assessment of cell viability. Since only cells with active esterases and intact membranes can retain the fluorescent 6-CF, this method provides a direct measure of live cells within a population. In cytotoxicity assays, a decrease in the fluorescent signal corresponds to a loss of cell viability due to the cytotoxic agent. This assay can be performed using various platforms, including fluorescence microscopy, flow cytometry, and microplate readers.

Quantitative Data for Cell Viability Assays

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~492 nm | [1] |

| Emission Wavelength (max) | ~517 nm | [1] |

| Recommended Stock Solution | 1-10 mM in DMSO | [2][3] |

| Working Concentration | 1-10 µM | [2] |

| Incubation Time | 15-30 minutes | [2][4] |

| Incubation Temperature | Room Temperature or 37°C | [2][4] |

Experimental Protocol: Cell Viability Assessment by Flow Cytometry

-

Preparation of this compound Stock Solution: Dissolve 1 mg of this compound in 0.2172 mL of high-quality, anhydrous DMSO to create a 10 mM stock solution.[2] Aliquot and store at -20°C or -80°C, protected from light.[2][5]

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant and wash the cells twice with Phosphate-Buffered Saline (PBS).[2]

-

Adherent Cells: Gently detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Centrifuge and wash as described for suspension cells.

-

-

Staining:

-

Resuspend the cell pellet in serum-free cell culture medium or PBS.

-

Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-10 µM in serum-free medium or PBS.[2] The optimal concentration should be determined empirically for each cell type.

-

Add 1 mL of the this compound working solution to the cells and incubate for 30 minutes at room temperature, protected from light.[2]

-

-

Washing:

-

Analysis:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm). Viable cells will exhibit a strong green fluorescent signal.

-

Intracellular pH (pHi) Measurement

The fluorescence of 6-carboxyfluorescein is pH-sensitive, making this compound a useful tool for measuring intracellular pH. The fluorescence intensity of 6-CF increases with increasing pH over a physiological range. To obtain accurate pHi measurements, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using an ionophore such as nigericin in the presence of high extracellular potassium.

Quantitative Data for Intracellular pH Measurement

| Parameter | Value | Reference |

| pKa of 6-carboxyfluorescein | ~6.5 | [4][5] |

| Excitation Wavelengths | Ratiometric: ~495 nm (pH-sensitive) and ~440-450 nm (pH-insensitive isosbestic point) | |

| Emission Wavelength | ~520 nm | |

| Nigericin Concentration | 5-10 µM | [6] |

| High K+ Buffer | 120-140 mM KCl | [6] |

Experimental Protocol: Intracellular pH Calibration and Measurement

-

Cell Loading with this compound: Load cells with this compound as described in the cell viability protocol (steps 1-3).

-

Preparation of High-K+ Calibration Buffers: Prepare a series of buffers with a high potassium concentration (e.g., 130 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES) adjusted to a range of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

-

Calibration Curve Generation:

-

Divide the this compound-loaded cells into aliquots.

-

Resuspend each aliquot in a different high-K+ calibration buffer.

-

Add nigericin to a final concentration of 5-10 µM to each aliquot. This will equilibrate the intracellular and extracellular pH.

-

Incubate for 5-10 minutes at room temperature.

-

Measure the fluorescence intensity of each sample using a fluorometer or fluorescence microscope capable of ratiometric measurements. For ratiometric analysis, measure the emission at ~520 nm following excitation at ~495 nm and ~440 nm.

-

Plot the ratio of the fluorescence intensities (495 nm / 440 nm) against the corresponding pH of the calibration buffers to generate a calibration curve.

-

-

Measurement of Intracellular pH in Experimental Samples:

-

Prepare your experimental cell samples and load them with this compound.

-

Measure the fluorescence ratio of your experimental samples under the desired conditions.

-

Determine the intracellular pH of your experimental samples by interpolating their fluorescence ratio on the generated calibration curve.

-

Distinction from 6-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)

It is crucial to distinguish this compound from its succinimidyl ester derivative, this compound-SE (often referred to as CFSE). While both are diacetate precursors that rely on intracellular esterases for activation, their applications differ significantly due to the presence of the succinimidyl ester group in CFDA-SE. This reactive group forms covalent bonds with intracellular proteins, ensuring that the fluorescent product is retained within the cells through multiple generations.[7] Consequently, CFDA-SE is the probe of choice for cell proliferation and tracking studies, whereas this compound, which is not as well retained during cell division, is primarily used for cell viability and intracellular pH measurements.

Conclusion

6-Carboxyfluorescein diacetate is a robust and versatile fluorescent probe for the assessment of cell viability and the measurement of intracellular pH. Its simple mechanism of action, based on enzymatic activation and membrane integrity, makes it a valuable tool for a wide range of applications in basic research and drug development. By understanding the core principles and following standardized protocols, researchers can effectively employ this compound to gain critical insights into cellular function and response to various stimuli. The clear distinction from its succinimidyl ester derivative is essential for selecting the appropriate reagent for the intended application.

References

The Core Principle of 6-CFDA Cell Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies surrounding the use of 6-Carboxyfluorescein diacetate (6-CFDA) for cell staining. This compound is a widely utilized fluorescent probe for assessing cell viability, proliferation, and intracellular pH.[1] Its utility lies in its ability to passively enter viable cells and subsequently be converted into a fluorescent, membrane-impermeable molecule that is retained within the cytoplasm.[2][3]

The Chemical Principle of this compound Staining

The staining mechanism of this compound is a two-step process that relies on both the membrane permeability of the initial molecule and the enzymatic activity within viable cells.

-

Cellular Uptake: this compound is a non-fluorescent and cell-permeable molecule.[4][5] Its two acetate groups render it hydrophobic, allowing it to readily diffuse across the plasma membrane of both live and dead cells.[6]

-

Intracellular Conversion and Retention: Once inside a cell, ubiquitous intracellular esterase enzymes cleave the acetate groups from the this compound molecule.[3][4][6][7] This hydrolysis reaction yields 6-Carboxyfluorescein (6-CF), a highly fluorescent molecule.[7][8] The removal of the acetate groups also imparts a negative charge to the molecule, making it membrane-impermeable and effectively trapping it within cells that possess intact plasma membranes and active esterases – hallmarks of cell viability.[2][3][8] Dead cells, with compromised membranes and inactive enzymes, are unable to retain the fluorescent product and therefore do not stain.[2][3]

The following diagram illustrates the chemical transformation and localization of this compound within a viable cell.

Caption: Mechanism of this compound conversion to 6-CF within a viable cell.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell staining applications.

Table 1: Physicochemical and Spectral Properties of this compound and 6-Carboxyfluorescein

| Property | This compound | 6-Carboxyfluorescein (Hydrolyzed Product) | Reference(s) |

| Molecular Weight | 460.39 g/mol | - | [2][4] |

| Cell Permeability | Membrane Permeant | Membrane Impermeant | [4][5] |

| Solubility | DMSO | - | [1][4] |

| Excitation Wavelength | Non-fluorescent | ~495 nm | [4] |

| Emission Wavelength | Non-fluorescent | ~519 nm (at pH 9) | [4] |

| pKa | - | 6.5 | [4] |

Table 2: Recommended Experimental Concentrations and Incubation Times

| Parameter | Recommended Range | Notes | Reference(s) |

| Stock Solution Concentration | 1-10 mM in DMSO | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [8] |

| Working Concentration | 0.5 - 10 µM | Optimal concentration should be titrated for each cell type and application. | [8][9][10] |

| Incubation Time | 5 - 15 minutes | Titrate for optimal staining with minimal toxicity. | [9][11] |

| Incubation Temperature | Room Temperature (15-25°C) or 37°C | - | [9] |

Experimental Protocols

The following are generalized protocols for staining both suspension and adherent cells with this compound. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 217.2 µL of anhydrous DMSO.[8] Aliquot into single-use vials and store at -20°C, protected from light. Hydrolysis can occur in the presence of water, so proper storage is critical.[10]

-

Wash Buffer: Phosphate-buffered saline (PBS) or another suitable buffer.

-

Culture Medium: Complete culture medium containing serum.

Staining Protocol for Suspension Cells

-

Harvest cells and centrifuge at 500 x g for 7 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in pre-warmed (37°C) PBS containing 0.1% BSA at a final concentration of 1 x 10⁶ cells/mL. Ensure a single-cell suspension.[11]

-

Prepare a 2X working solution of this compound in PBS with 0.1% BSA. For a final concentration of 5 µM, prepare a 10 µM solution.[10]

-

Add an equal volume of the 2X this compound working solution to the cell suspension.

-

Incubate for 5-10 minutes at 37°C, protected from light.[9][10]

-

To stop the staining, add at least 5 volumes of ice-cold complete culture medium.[11]

-

Centrifuge the cells and wash them three times with fresh, pre-warmed culture medium to remove any unbound dye.[10][11]

-

The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Staining Protocol for Adherent Cells

-

Grow cells to the desired confluency in a culture dish or on coverslips.

-

Prepare a 1X working solution of this compound in pre-warmed (37°C) PBS or serum-free medium to the desired final concentration (e.g., 0.5-25 µM).[11]

-

Aspirate the culture medium from the cells.

-

Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15 minutes at 37°C, protected from light.[11]

-

Remove the loading solution and replace it with fresh, pre-warmed complete culture medium.

-

Incubate for an additional 30 minutes at 37°C to allow for the complete de-acetylation of the dye.[11]

-

The cells can now be visualized using a fluorescence microscope.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for a cell staining experiment using this compound, from reagent preparation to data analysis.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 7. carboxyfluorescein diacetate cfda: Topics by Science.gov [science.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.stemcell.com [cdn.stemcell.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. lumiprobe.com [lumiprobe.com]

The Intracellular Transformation of 6-CFDA: A Technical Guide to Esterase-Mediated Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein diacetate (6-CFDA) is a non-fluorescent, cell-permeant molecule that has become an invaluable tool in cell biology and drug development. Its utility lies in its elegant mechanism of action: upon passive diffusion into a cell, it is hydrolyzed by ubiquitous intracellular esterases into the highly fluorescent and membrane-impermeant compound 6-carboxyfluorescein (6-CF). This process provides a robust method for assessing cell viability, membrane integrity, and intracellular esterase activity. This technical guide provides an in-depth exploration of the core principles of this compound hydrolysis, offering detailed experimental protocols and quantitative data to empower researchers in their application of this powerful fluorescent probe.

The Core Mechanism: From Non-Fluorescent Precursor to Trapped Fluorophore

The transformation of this compound into its fluorescent counterpart is a two-step process that hinges on the enzymatic activity within viable cells.

-

Passive Diffusion: this compound, being a lipophilic molecule, readily crosses the plasma membrane of cells, moving down its concentration gradient into the cytoplasm.[1] This uptake is a passive process and is not saturable.[1][2][3][4]

-

Esterase-Mediated Hydrolysis: Once inside the cell, the two acetate groups of this compound are cleaved by non-specific intracellular esterases.[5][6] This enzymatic reaction converts the non-fluorescent this compound into the highly fluorescent 6-carboxyfluorescein (6-CF).[5]

-

Intracellular Trapping: The resulting 6-CF is a polar molecule with additional negative charges, making it significantly less membrane-permeant than its precursor.[5][7] This leads to its accumulation and retention within cells that possess both active esterases and an intact plasma membrane, the hallmarks of cell viability.[7][8] Dead or membrane-compromised cells are unable to retain the fluorescent product and therefore do not exhibit significant fluorescence.[8]

The following diagram illustrates the workflow of this compound from cell entry to fluorescent signal generation.

Caption: Mechanism of this compound hydrolysis and fluorescence generation.

Quantitative Data Summary

The efficiency and kinetics of this compound hydrolysis can be influenced by various factors, including cell type, temperature, and pH. The following tables summarize key quantitative data related to this compound and its hydrolysis product, 6-carboxyfluorescein.

Table 1: Physicochemical and Spectroscopic Properties

| Property | 6-Carboxyfluorescein Diacetate (this compound) | 6-Carboxyfluorescein (6-CF) | Reference(s) |

| Molecular Formula | C25H16O9 | C21H12O7 | [6] |

| Molecular Weight | 460.39 g/mol | 376.32 g/mol | [6][9] |

| Cell Permeability | Membrane Permeant | Membrane Impermeant | [6] |

| Fluorescence | Non-fluorescent | Highly Fluorescent | [8] |

| Excitation Max. | N/A | ~495 nm | [6][10][11] |

| Emission Max. | N/A | ~517 nm (pH 9) | [6][10][11] |

| pKa | N/A | ~6.5 | [6][12] |

| Solubility | Soluble in DMSO | - | [6][13] |

Table 2: Kinetic Parameters of Hydrolysis

| Organism/Cell Type | Substrate | Km | Vmax | Reference(s) |

| Saccharomyces cerevisiae (cell extract) | cFDA (5- and this compound mixture) | 0.29 mM | 12.3 nmol/min/mg protein | [1][2][3][4][14] |

| EMT6 mouse mammary tumour cells | CFDA | ~19 µM | - | [15] |

| EMT6 mouse mammary tumour cells | FDA | ~2 µM | - | [15] |

Note: Kinetic values can vary significantly based on experimental conditions.

Experimental Protocols

Accurate and reproducible results with this compound require careful attention to protocol details. The following sections provide a generalized methodology for cell staining and analysis.

Preparation of this compound Stock and Working Solutions

-

Stock Solution Preparation: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1 to 10 mM.[5]

-

Storage: Aliquot the stock solution into single-use vials and store them desiccated at -20°C or -80°C, protected from light.[5][16] Avoid repeated freeze-thaw cycles.[5] Stock solutions are typically stable for up to 6 months at -80°C.[5]

-

Working Solution Preparation: Immediately before use, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration.[5] A typical working concentration ranges from 1 to 10 µM.[5][9]

The logical flow for preparing this compound for cellular assays is depicted below.

Caption: Preparation of this compound solutions for experimental use.

General Cell Staining Protocol

This protocol provides a general guideline for staining both suspension and adherent cells. Optimization may be required for specific cell types and experimental conditions.

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cells (e.g., at 1000 x g for 3-5 minutes at 4°C), discard the supernatant, and wash the cell pellet twice with PBS.[5]

-

Adherent Cells: Discard the culture medium and detach the cells using an appropriate method (e.g., trypsinization) to create a single-cell suspension. Centrifuge, discard the supernatant, and wash twice with PBS.[5]

-

-

Cell Staining:

-

Washing:

-

After incubation, centrifuge the cells (e.g., at 400 x g for 3-4 minutes at 4°C) and discard the supernatant containing excess this compound.[5]

-

Wash the cells at least twice with PBS or a complete culture medium to remove any extracellular dye.[5] The high protein content in complete media can help inactivate any unreacted this compound.[16]

-

-

Analysis:

-

Resuspend the final cell pellet in a suitable buffer (e.g., PBS or serum-free medium).[5]

-

Analyze the stained cells using a fluorescence microscope, flow cytometer, or plate reader with appropriate filter sets for fluorescein (excitation ~490 nm, emission ~520 nm).

-

The experimental workflow for cell staining and analysis is outlined in the following diagram.

Caption: Experimental workflow for cell staining with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool with a wide range of applications:

-

Cell Viability and Cytotoxicity Assays: As viable cells with intact membranes and active esterases retain the fluorescent product, this compound is widely used to assess cell health and quantify the cytotoxic effects of compounds.[6][7][12]

-

Cell Proliferation Studies: Derivatives of this compound, such as carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), are used to track cell division.[10][18][19] With each cell division, the fluorescence intensity is halved, allowing for the quantification of cell proliferation.[18][19]

-

Measurement of Intracellular pH: The fluorescence of 6-carboxyfluorescein is pH-sensitive, making this compound a useful probe for measuring changes in intracellular pH.[9]

-

Drug Efflux and Multidrug Resistance (MDR) Studies: The retention of carboxyfluorescein can be influenced by the activity of multidrug resistance transporters, making it a substrate for studying MDR.

-

Flow Cytometry and Fluorescence Microscopy: this compound is compatible with standard instrumentation, enabling the analysis of heterogeneous cell populations and the visualization of viable cells within a sample.[1][8]

Conclusion

The hydrolysis of this compound by intracellular esterases is a fundamental process that provides a reliable and straightforward method for interrogating cellular health and function. By understanding the core mechanism, adhering to detailed experimental protocols, and being mindful of the quantitative parameters, researchers can effectively leverage this powerful fluorescent probe in a multitude of applications, from basic cell biology to advanced drug discovery and development. This guide serves as a comprehensive resource to facilitate the successful implementation of this compound-based assays.

References

- 1. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biotium.com [biotium.com]

- 7. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 11. 6-FAM [6-Carboxyfluorescein] [anaspec.com]

- 12. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 13. empbiotech.com [empbiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. Polar fluorescein derivatives as improved substrate probes for flow cytoenzymological assay of cellular esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. med.virginia.edu [med.virginia.edu]

- 17. Methyl Gallate Enhances Post-Thaw Boar Sperm Quality by Alleviating Oxidative Stress and Preserving Mitochondrial Function [mdpi.com]

- 18. bio-rad.com [bio-rad.com]

- 19. stemcell.com [stemcell.com]

6-Carboxyfluorescein Diacetate (6-CFDA): A Technical Guide to its Fluorescent Properties and Applications

Introduction: 6-Carboxyfluorescein diacetate (6-CFDA) is a cell-permeant esterase substrate widely utilized by researchers for investigating cellular viability, proliferation, and membrane integrity. As a non-fluorescent compound, this compound can freely diffuse across the membranes of living cells. Once inside, it is enzymatically converted into a highly fluorescent, membrane-impermeant molecule, providing a robust method for identifying and tracking viable cells via fluorescence microscopy and flow cytometry.[1][2] This guide details the core fluorescence properties, mechanism of action, and experimental protocols for the application of this compound.

Mechanism of Action

The functionality of this compound as a viability probe is dependent on two key cellular characteristics: intracellular esterase activity and an intact plasma membrane. The process begins when the non-fluorescent and electrically neutral this compound molecule crosses the cell membrane into the cytoplasm.[3] Within viable cells, ubiquitous intracellular esterases hydrolyze the two acetate groups from the this compound molecule.[4] This enzymatic cleavage yields the highly fluorescent product, 6-carboxyfluorescein (6-CF).[3][5]

The resulting 6-CF molecule is negatively charged, rendering it membrane-impermeant and effectively trapping it inside cells that possess intact plasma membranes.[2] Consequently, only cells with both active esterases and sound membranes will accumulate the fluorescent product and exhibit a bright green fluorescence.[1] Dead or membrane-compromised cells are unable to retain the fluorophore and thus remain non-fluorescent.[1]

Fluorescence and Physicochemical Properties

The spectral characteristics of this compound are defined by its hydrolyzed form, 6-carboxyfluorescein (6-CF). The parent compound is essentially non-fluorescent. Upon hydrolysis, 6-CF exhibits strong absorption and emission in the visible spectrum, compatible with standard fluorescein (FITC) filter sets. Its fluorescence is pH-dependent, increasing with higher pH in the physiological range.[6]

| Property | This compound (Precursor) | 6-Carboxyfluorescein (Hydrolyzed Product) | Reference(s) |

| Molecular Formula | C₂₅H₁₆O₉ | C₂₁H₁₂O₇ | [3][7] |

| Molecular Weight | 460.39 g/mol | 376.32 g/mol | [1][8] |

| Excitation Max (λex) | N/A (Non-fluorescent) | ~495 nm | [3][8][9] |

| Emission Max (λem) | N/A (Non-fluorescent) | ~517 nm | [8] |

| Extinction Coefficient (ε) | N/A | ~72,000 - 83,000 M⁻¹cm⁻¹ | [1][10][11][12] |

| Appearance | Off-white/yellow solid | Yellow-orange solid | [3][9] |

| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, water (pH > 6) | [1][5][9] |

| Cell Permeability | Permeant | Impermeant | [2][3] |

General Experimental Protocol: Cell Labeling

This protocol provides a general guideline for labeling either adherent or suspension cells with this compound. Optimal conditions, particularly probe concentration and incubation time, may vary by cell type and experimental design and should be determined empirically.

1. Reagent Preparation:

-

Stock Solution (e.g., 10 mM): Prepare a stock solution by dissolving this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2] For example, dissolve 1 mg of this compound (MW: 460.39) in 217.2 µL of DMSO to achieve a 10 mM concentration.

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and protect from light and moisture. Store desiccated at -20°C.[3]

-

Working Solution (e.g., 1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer like Phosphate-Buffered Saline (PBS) to the desired final working concentration.[2]

2. Cell Preparation & Staining:

-

For Suspension Cells:

-

Harvest cells and pellet them by centrifugation (e.g., 350-400 x g for 5 minutes).[2]

-

Wash the cells once with pre-warmed (37°C) PBS.

-

Resuspend the cell pellet in the prepared this compound working solution at a concentration of approximately 1 x 10⁶ cells/mL.[8]

-

Incubate for 15-30 minutes at 37°C, protected from light.[2]

-

-

For Adherent Cells:

-

Grow cells on coverslips or in culture dishes.

-

Aspirate the culture medium from the dish.

-

Add the pre-warmed this compound working solution to cover the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

3. Washing and Analysis:

-

Stop Staining: For suspension cells, pellet the cells by centrifugation and remove the supernatant. For adherent cells, aspirate the loading solution.[2][8] Quenching the reaction with ice-cold, serum-containing media can also be effective.

-

Wash: Wash the cells twice with fresh, pre-warmed culture medium or PBS to remove any excess, unhydrolyzed probe.[2]

-

Recovery (Optional but Recommended): Incubate the cells for an additional 30 minutes in fresh medium to ensure complete hydrolysis of the diacetate groups.

-

Analysis: The cells are now fluorescently labeled and ready for analysis by flow cytometry (using a 488 nm laser and standard FITC filter set) or fluorescence microscopy.[8]

References

- 1. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 2. 5(6)-羧基荧光素 Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Carboxyfluorescein CAS#: 3301-79-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 7. biotium.com [biotium.com]

- 8. 5(6)-Carboxyfluorescein 500 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 5(6)-Carboxyfluorescein 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. empbiotech.com [empbiotech.com]

- 11. The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Drought stress-induced physiological and molecular changes in strawberries: an integrated transcriptomic and metabolomic perspective [frontiersin.org]

6-Carboxyfluorescein Diacetate (6-CFDA): A Comprehensive Technical Guide for Cellular Viability and Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein diacetate (6-CFDA) is a highly effective and widely utilized fluorescent probe for assessing cellular viability and tracking cell proliferation. Its cell-permeant nature and reliance on intracellular enzymatic activity and membrane integrity make it a robust tool in various biological applications, including cytotoxicity assays, drug efficacy studies, and cell tracking in vivo and in vitro. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Structure and Properties

This compound is a non-fluorescent derivative of carboxyfluorescein. The presence of two acetate groups renders the molecule lipophilic, allowing it to readily cross intact cell membranes. Once inside a viable cell, intracellular esterases cleave the acetate groups, converting this compound into the highly fluorescent and membrane-impermeant molecule, 6-carboxyfluorescein. This trapping mechanism ensures that the fluorescent signal is retained within live cells, providing a clear distinction from non-viable cells with compromised membranes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Full Name | 6-Carboxyfluorescein diacetate | [1] |

| Synonyms | This compound, 6-Carboxy-di-O-acetylfluorescein | [2] |

| CAS Number | 3348-03-6 | [1][2] |

| Molecular Formula | C₂₅H₁₆O₉ | [1] |

| Molecular Weight | 460.39 g/mol | [2] |

| Appearance | White to yellow powder | [2] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, desiccated and protected from light |

Table 2: Spectral and Photophysical Properties of 6-Carboxyfluorescein (Hydrolyzed Product)

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~495 nm | |

| Emission Wavelength (λem) | ~519 nm (pH 9.0) | |

| Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.93 | [4] |

Mechanism of Action

The utility of this compound as a viability probe is based on a two-stage intracellular process. This mechanism ensures that only metabolically active cells with intact plasma membranes produce a fluorescent signal.

Caption: Intracellular conversion of this compound to 6-carboxyfluorescein.

Experimental Protocols

The following are detailed protocols for the use of this compound in cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

-

10 mM Stock Solution: Dissolve 1 mg of this compound in 217.2 µL of anhydrous dimethyl sulfoxide (DMSO).[5] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the 10 mM stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM.[5] The optimal concentration should be determined empirically for each cell type.

Staining Protocol for Suspension Cells (Flow Cytometry)

This protocol outlines the steps for staining suspension cells for viability analysis using a flow cytometer.

Caption: Experimental workflow for this compound staining of suspension cells.

Detailed Steps:

-

Harvest cells by centrifugation at 300-400 x g for 5 minutes.

-

Wash the cell pellet once with 1X PBS.

-

Resuspend the cells in a serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add the this compound working solution to the cell suspension and mix gently.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Wash the cells twice with 1X PBS to remove any unloaded dye.

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm). Live cells will exhibit bright green fluorescence.

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

This protocol is designed for staining adherent cells for viability assessment using a fluorescence microscope.

-

Culture adherent cells on coverslips or in a multi-well plate to the desired confluency.

-

Gently aspirate the culture medium.

-

Wash the cells once with 1X PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Aspirate the staining solution and wash the cells twice with 1X PBS.

-

Add fresh culture medium or PBS to the cells.

-

Visualize the cells using a fluorescence microscope equipped with a standard fluorescein filter set (e.g., excitation at ~490 nm and emission at ~520 nm). Live cells will appear green, while dead cells will not be fluorescent.

Data Interpretation and Applications

The fluorescence intensity of 6-carboxyfluorescein is directly proportional to the number of viable cells in the population. In flow cytometry, a distinct population of highly fluorescent cells will be observed, representing the live cells. In fluorescence microscopy, live cells will be clearly distinguishable by their bright green cytoplasmic fluorescence.

Key Applications:

-

Cell Viability and Cytotoxicity Assays: To determine the percentage of viable cells after treatment with cytotoxic compounds.

-

Cell Proliferation Studies: As cells divide, the fluorescent dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each cell division. This can be tracked by flow cytometry to monitor cell proliferation.

-

Cell Tracking: The stable, long-term labeling of cells with 6-carboxyfluorescein allows for the tracking of cell migration and fate in vivo and in vitro.

-

Membrane Integrity Assays: The retention of the fluorescent product is dependent on an intact cell membrane, making it a reliable indicator of membrane integrity.

Conclusion

6-Carboxyfluorescein diacetate is a powerful and versatile tool for researchers in cell biology and drug discovery. Its straightforward mechanism of action, coupled with well-established protocols, provides a reliable method for assessing cell viability and proliferation. The quantitative data and detailed methodologies presented in this guide are intended to facilitate the successful implementation of this compound in a variety of research applications.

References

- 1. Fluorescent Properties of Carboxyfluorescein Bifluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 5. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 6-CFDA and CFDA-SE for Cell Tracking

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular analysis, the ability to accurately track cell populations over time is paramount. Fluorescent dyes have emerged as indispensable tools for this purpose, enabling researchers to monitor cell proliferation, migration, and fate. Among the most established and widely utilized of these are 6-Carboxyfluorescein diacetate (6-CFDA) and its succinimidyl ester derivative, CFDA-SE. This technical guide provides a comprehensive comparison of these two vital dyes, detailing their mechanisms, protocols, and key differences to aid in the selection of the optimal reagent for your research needs.

Core Principles: From Non-Fluorescent Precursors to Brightly Stained Cells

Both this compound and CFDA-SE are cell-permeable compounds that, in their initial state, are non-fluorescent. Their utility lies in a two-step activation process that occurs once they have passively diffused across the cell membrane into the cytoplasm.

Mechanism of Action:

-

Cellular Entry: The diacetate groups on both molecules render them hydrophobic, facilitating their passage through the lipid bilayer of the cell membrane.

-

Intracellular Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This enzymatic reaction yields 6-Carboxyfluorescein (in the case of this compound) or Carboxyfluorescein Succinimidyl Ester (CFSE, from CFDA-SE). This conversion is critical as it transforms the molecule into a highly fluorescent entity.[1][2]

-

Cellular Retention: The cleavage of the acetate groups also reveals carboxyl groups, which are negatively charged at physiological pH. This increase in polarity traps the fluorescent molecule within the cell, as it can no longer freely diffuse back across the cell membrane.[3][4]

The fundamental distinction between the two dyes lies in the presence of the succinimidyl ester (SE) group on CFDA-SE. This amine-reactive group allows CFDA-SE to form stable, covalent bonds with intracellular proteins, primarily by reacting with lysine residues.[5][6][7] This covalent linkage provides a significant advantage for long-term tracking studies, as the dye is securely anchored within the cell and is not susceptible to leakage. In contrast, the fluorescent product of this compound, 6-carboxyfluorescein, is retained within the cell solely by its increased polarity and can be prone to gradual leakage over time.

At a Glance: Key Differences and Properties

| Property | This compound (6-Carboxyfluorescein diacetate) | CFDA-SE (Carboxyfluorescein diacetate succinimidyl ester) |

| Retention Mechanism | Increased polarity after esterase cleavage | Covalent bonding to intracellular amines via succinimidyl ester group |

| Long-term Tracking | Less suitable due to potential for dye leakage | Excellent for long-term studies due to stable covalent labeling |

| Primary Application | Short-term viability and cytotoxicity assays | Long-term cell tracking, proliferation assays (cell division tracking) |

| Synonyms | This compound | CFSE, 5(6)-CFDA SE |

| Molecular Formula | C₂₅H₁₆O₉[8] | C₂₉H₁₉NO₁₁[9] |

| Molecular Weight | 460.4 g/mol [8] | 557.5 g/mol [9] |

| Excitation Max (post-hydrolysis) | ~495 nm[4] | ~492 nm[5][10] |

| Emission Max (post-hydrolysis) | ~519 nm (pH 9)[4] | ~517 nm[5][10] |

Quantitative Comparison for Experimental Design

The selection of the appropriate dye and its working concentration is critical for successful cell tracking experiments. The following table summarizes key quantitative parameters to guide your experimental design.

| Parameter | This compound | CFDA-SE |

| Typical Working Concentration | 1-10 µM[3] | 0.5-10 µM (application dependent)[5][11] |

| Incubation Time | ~30 minutes[3] | 5-15 minutes[11][12] |

| Toxicity | Generally low, but concentration-dependent | Can induce growth arrest and apoptosis at higher concentrations; titration is crucial.[6][11][13] |

| Generational Tracking | Not ideal | Can resolve up to 8-10 cell divisions[7][10][14] |

Visualizing the Chemistry and Workflow

To further elucidate the processes involved, the following diagrams illustrate the chemical structures, the intracellular activation pathway, and a typical experimental workflow for cell labeling.

Detailed Experimental Protocols

The following protocols provide a general framework for cell labeling with this compound and CFDA-SE. It is imperative to optimize these protocols for your specific cell type and experimental conditions.

Protocol for Cell Labeling with this compound

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Serum-free cell culture medium

-

Cell suspension

Procedure:

-

Cell Preparation:

-

For suspension cells, centrifuge the cells and resuspend the pellet in PBS.

-

For adherent cells, detach the cells using trypsin or another appropriate method to create a single-cell suspension, then wash with PBS.[3]

-

-

Prepare this compound Working Solution:

-

Dilute the 10 mM this compound stock solution in serum-free cell culture medium or PBS to the desired final working concentration (typically 1-10 µM).[3]

-

-

Cell Staining:

-

Resuspend the prepared cells in the this compound working solution.

-

Incubate for approximately 30 minutes at room temperature, protected from light.[3]

-

-

Washing:

-

Centrifuge the labeled cells to pellet them.

-

Discard the supernatant containing the this compound solution.

-

Wash the cells twice with PBS to remove any unbound dye.[3]

-

-

Analysis:

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Protocol for Cell Labeling with CFDA-SE

Materials:

-

CFDA-SE stock solution (e.g., 2-5 mM in anhydrous DMSO)

-

PBS or Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

-

Complete cell culture medium (containing serum)

-

Cell suspension

Procedure:

-

Cell Preparation:

-

Prepare CFDA-SE Working Solution:

-

Cell Staining:

-

Quenching and Washing:

-

Immediately stop the reaction by adding 5 volumes of ice-cold complete culture medium. The protein in the serum will quench the unreacted CFDA-SE.[5]

-

Centrifuge the cells to pellet them.

-

Wash the cells three times with complete culture medium.[11] An optional incubation at 37°C for 5 minutes after the second wash can help remove unbound dye.[11][15]

-

-

Analysis:

-

The labeled cells are now ready for in vitro or in vivo experiments and can be analyzed by flow cytometry to track cell division.

-

Concluding Remarks

Both this compound and CFDA-SE are powerful tools for fluorescently labeling and tracking cells. The choice between them hinges on the specific requirements of the experiment. For short-term studies, such as assessing cell viability, this compound offers a straightforward and effective solution. However, for long-term cell tracking and, most notably, for monitoring cell proliferation through generational analysis, the stable covalent labeling afforded by CFDA-SE makes it the superior choice. Careful optimization of labeling concentrations and conditions is crucial to minimize potential cytotoxicity and ensure robust, reproducible results. By understanding the fundamental differences and adhering to meticulous protocols, researchers can effectively harness the power of these dyes to gain deeper insights into complex cellular processes.

References

- 1. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFSE | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotium.com [biotium.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 7. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. 6-Carboxyfluorescein Diacetate | C25H16O9 | CID 151095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. bio-rad.com [bio-rad.com]

- 11. med.virginia.edu [med.virginia.edu]

- 12. cytologicsbio.com [cytologicsbio.com]

- 13. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 14. abbkine.com [abbkine.com]

- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

A Researcher's Guide to 6-CFDA: A Deep Dive into Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practical applications of 6-Carboxyfluorescein diacetate (6-CFDA) for cell viability assessment. We will delve into the core mechanism of action, provide detailed experimental protocols for various platforms, present data interpretation strategies, and offer troubleshooting guidance to ensure robust and reliable results in your research and drug development endeavors.

Introduction: The Essence of Cell Viability Assays

In the realms of cell biology, toxicology, and pharmacology, the accurate determination of cell viability is a cornerstone of meaningful research. Cell viability assays are instrumental in evaluating the cellular response to a myriad of stimuli, from novel therapeutic compounds to environmental stressors. Among the diverse array of available methods, fluorescence-based assays offer high sensitivity, broad dynamic range, and adaptability to high-throughput screening platforms. This compound has emerged as a reliable and widely used fluorescent probe for the assessment of live cells, predicated on two key indicators of cellular health: enzymatic activity and membrane integrity.

Mechanism of Action: Illuminating Live Cells from Within

The functionality of this compound as a live-cell stain is elegant in its simplicity. This compound is a non-fluorescent, cell-permeant compound. Its lipophilic nature allows it to passively diffuse across the plasma membrane of both live and dead cells.

Once inside a cell, the fate of the this compound molecule dictates the fluorescent outcome. In a viable cell, ubiquitous intracellular esterase enzymes cleave the two acetate groups from the this compound molecule. This enzymatic conversion yields the highly fluorescent and membrane-impermeant molecule, 6-carboxyfluorescein (6-CF). The newly acquired negative charges on 6-CF trap it within the cytoplasm of cells with intact membranes, leading to a bright green fluorescence.

Conversely, in dead or dying cells with compromised membrane integrity, two scenarios lead to a lack of fluorescence. Firstly, the intracellular esterase activity is significantly diminished, preventing the conversion of this compound to its fluorescent form. Secondly, even if some 6-CF is produced, the damaged cell membrane cannot effectively retain it, causing the fluorescent product to leak out. This fundamental difference in fluorescence is the basis for distinguishing live from dead cells.

Figure 1: Mechanism of this compound for live cell staining.

Experimental Protocols

The successful application of this compound for cell viability assessment hinges on meticulous adherence to optimized protocols. Below are detailed methodologies for fluorescence microscopy and flow cytometry, two of the most common analytical platforms.

Reagent Preparation

Stock Solution (1-10 mM):

-

This compound is typically supplied as a powder. Due to its susceptibility to hydrolysis, it is crucial to use anhydrous dimethyl sulfoxide (DMSO) for reconstitution.

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 460.39 g/mol ) in 217.2 µL of anhydrous DMSO.[1]

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture. Properly stored stock solutions are stable for several months.

Working Solution (1-10 µM):

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final working concentration in a serum-free medium or a buffered salt solution (e.g., PBS or HBSS).

-

The optimal working concentration can vary between cell types and should be determined empirically, typically within the range of 1-10 µM.

Protocol for Fluorescence Microscopy

This protocol is suitable for qualitative and semi-quantitative assessment of cell viability in adherent or suspension cell cultures.

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides, 96-well black-walled, clear-bottom plates) and culture until they reach the desired confluency.

-

Treatment (for cytotoxicity assays): If assessing the effect of a compound, replace the culture medium with a medium containing the test compound at various concentrations and incubate for the desired duration.

-

Washing: Gently wash the cells twice with a pre-warmed, serum-free medium or PBS to remove any residual serum esterases that could lead to background fluorescence.

-

Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Imaging: Add fresh PBS or culture medium to the cells. Visualize the cells using a fluorescence microscope equipped with a standard fluorescein filter set (Excitation/Emission: ~495/519 nm). Live cells will appear bright green, while dead cells will show little to no fluorescence.

Protocol for Flow Cytometry

Flow cytometry allows for the high-throughput, quantitative analysis of cell viability on a single-cell basis. For a more definitive assessment, co-staining with a dead-cell stain, such as Propidium Iodide (PI), is highly recommended.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a serum-free medium or PBS.

-

Treatment (optional): If applicable, treat the cells with the compound of interest as described for the microscopy protocol.

-

Washing: Wash the cells twice by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in serum-free medium or PBS.

-

Staining with this compound: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA) to remove excess this compound.

-

Co-staining with Propidium Iodide (PI) (Optional but Recommended): Resuspend the cell pellet in a cold buffer. Add PI to a final concentration of 1-5 µg/mL. Incubate on ice for 5-15 minutes, protected from light, immediately before analysis.

-

Analysis: Analyze the stained cells on a flow cytometer. Live cells will be positive for this compound fluorescence (typically detected in the FL1 channel) and negative for PI fluorescence (typically detected in the FL2 or FL3 channel). Dead cells will be negative for this compound and positive for PI. Apoptotic or dying cells may exhibit intermediate staining patterns.

Figure 2: Experimental workflow for this compound/PI dual staining for flow cytometry.

Data Presentation and Interpretation

Quantitative Data from Cytotoxicity Assay

The following table presents example data from a cytotoxicity assay where a cancer cell line was treated with two hypothetical compounds (Compound A and Compound B) at varying concentrations for 24 hours. Cell viability was assessed by measuring the mean fluorescence intensity (MFI) of this compound using a microplate reader. The data is normalized to the untreated control (100% viability).

| Concentration (µM) | % Viability (Compound A) | % Viability (Compound B) |

| 0 (Control) | 100.0 ± 5.2 | 100.0 ± 4.8 |

| 0.1 | 98.2 ± 4.5 | 95.1 ± 5.5 |

| 1 | 85.7 ± 6.1 | 70.3 ± 6.2 |

| 10 | 52.3 ± 5.8 | 35.8 ± 4.9 |

| 50 | 15.1 ± 3.9 | 5.2 ± 2.1 |

| 100 | 5.6 ± 2.1 | 2.1 ± 1.5 |

| IC50 (µM) | 9.5 | 2.8 |

Note: The data presented are for illustrative purposes and represent typical results from a this compound-based cytotoxicity assay. Actual results will vary depending on the cell type, compounds tested, and experimental conditions.

Flow Cytometry Data Analysis

Flow cytometry data from a this compound/PI dual-staining experiment is typically visualized using a two-dimensional dot plot, with this compound fluorescence on one axis and PI fluorescence on the other. This allows for the clear demarcation of different cell populations.

| Population | This compound Fluorescence | PI Fluorescence | Interpretation |

| Lower Right (LR) | High | Low | Live Cells |

| Upper Left (UL) | Low | High | Dead Cells |

| Upper Right (UR) | High | High | Late Apoptotic/Necrotic Cells |

| Lower Left (LL) | Low | Low | Debris/Unstained Cells |

The percentage of cells in each quadrant can be quantified to provide a robust measure of cell viability and death within the population.

Troubleshooting

Even with optimized protocols, challenges can arise. The following table outlines common issues encountered during this compound assays and their potential solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Inactive esterases in the cell type used.- this compound stock solution has hydrolyzed.- Insufficient incubation time or concentration.- Incorrect filter set on the microscope/flow cytometer. | - Use a positive control of a cell line known to have high esterase activity.- Prepare a fresh stock solution of this compound in anhydrous DMSO.- Optimize the incubation time and this compound concentration for your specific cell type.- Ensure the use of a standard FITC/fluorescein filter set. |

| High Background Fluorescence | - Presence of serum esterases in the washing buffer.- Autofluorescence of cells or medium.- Incomplete removal of excess this compound. | - Use serum-free medium or PBS for all washing and staining steps.- Include an unstained control to determine the level of autofluorescence.- Increase the number and volume of washes after the staining step. |

| Inconsistent Results | - Variability in cell number between wells/samples.- Uneven staining due to cell clumps.- Photobleaching of the fluorescent signal. | - Ensure accurate cell counting and seeding.- Prepare a single-cell suspension before staining.- Minimize exposure of stained cells to light. |

| Toxicity of the Dye | - High concentrations of this compound can be cytotoxic to some cell types. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cells. |

Conclusion

This compound is a powerful and versatile tool for the assessment of cell viability. Its reliance on fundamental cellular characteristics—enzymatic activity and membrane integrity—makes it a robust indicator of cellular health. By understanding the underlying principles, adhering to meticulous experimental protocols, and employing systematic troubleshooting, researchers can confidently integrate this compound into their workflows to generate high-quality, reproducible data. This guide serves as a foundational resource to empower scientists in their pursuit of advancing cellular research and therapeutic development.

References

A Technical Guide to Measuring Intracellular pH using 6-Carboxyfluorescein Diacetate (6-CFDA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, applications, and methodologies for measuring intracellular pH (pHi) using the fluorescent probe 6-Carboxyfluorescein diacetate (6-CFDA). This document is intended to serve as a core resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in quantifying and understanding the critical role of pHi in cellular processes.

Core Principles of this compound as an Intracellular pH Indicator

6-Carboxyfluorescein diacetate (this compound) is a non-fluorescent, cell-permeant compound that serves as a powerful tool for measuring intracellular pH. Its utility lies in a two-step intracellular activation process. First, the lipophilic this compound molecule readily crosses the plasma membrane and enters the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the this compound molecule. This enzymatic conversion yields the highly fluorescent and membrane-impermeant molecule, 6-Carboxyfluorescein (6-CF).[1][2][3]

The fluorescence intensity of 6-CF is highly dependent on the surrounding pH. In more acidic environments, the fluorescence is quenched, while in more alkaline environments, the fluorescence intensity increases. This pH-dependent fluorescence allows for the quantification of pHi by measuring the fluorescence emission of the intracellularly trapped 6-CF.

Quantitative Data for this compound and 6-Carboxyfluorescein

For accurate and reproducible measurements of intracellular pH, it is crucial to understand the key quantitative parameters of both the probe and its fluorescent product. The following tables summarize the essential data for this compound and 6-Carboxyfluorescein.

| Property | Value | Reference(s) |

| Chemical Formula | C25H16O9 | [3] |

| Molecular Weight | 460.39 g/mol | [3] |

| Form | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [4] |

| Cell Permeability | Permeant | [1] |

| Fluorescence | Non-fluorescent | [5] |

Table 1: Properties of 6-Carboxyfluorescein Diacetate (this compound)

| Property | Value | Reference(s) |

| Chemical Formula | C21H12O7 | [6][7] |

| Molecular Weight | 376.32 g/mol | [6] |

| pKa | ~6.5 | [1][8] |

| Optimal Excitation λ (pH 9) | 492 - 495 nm | [1][6][8] |

| Optimal Emission λ (pH 9) | 514 - 519 nm | [1][6][8] |

| Cell Permeability | Impermeant | [6] |

| Fluorescence | pH-dependent green fluorescence | [9] |

Table 2: Properties of 6-Carboxyfluorescein (6-CF)

Experimental Protocols

The following sections provide detailed methodologies for cell loading, pHi calibration, and data acquisition using this compound.

Cell Loading with this compound

This protocol describes the general procedure for loading cells with this compound. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.[10]

Materials:

-

This compound stock solution (1-10 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Cell culture medium (serum-free for loading)

-

Adherent or suspension cells

Procedure for Adherent Cells:

-

Grow cells to the desired confluency on coverslips or in culture dishes.

-

Prepare a fresh working solution of this compound at a final concentration of 1-10 µM in serum-free medium or PBS.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound loading solution to the cells and incubate for 15-30 minutes at 37°C.[11][12]

-

Remove the loading solution and wash the cells twice with pre-warmed fresh medium or buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.[5][11]

-

The cells are now ready for fluorescence measurement.

Procedure for Suspension Cells:

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Resuspend the cells in pre-warmed serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.[5]

-

Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-10 µM.

-

Incubate the cell suspension for 15-30 minutes at 37°C with gentle agitation.

-

Centrifuge the cells to pellet them and remove the supernatant containing the loading solution.

-

Wash the cells twice by resuspending the pellet in fresh, pre-warmed medium or buffer and centrifuging.

-

Resuspend the final cell pellet in the desired medium for fluorescence measurement.

Intracellular pH Calibration

To convert fluorescence intensity measurements into absolute pHi values, a calibration curve must be generated. The most common method involves using the protonophore nigericin to equilibrate the intracellular and extracellular pH.[13]

Materials:

-

Cells loaded with this compound

-

Calibration buffers of known pH values (e.g., ranging from pH 6.0 to 8.0) containing a high potassium concentration (e.g., 120-140 mM KCl) to clamp the membrane potential.

-

Nigericin stock solution (e.g., 10 mM in ethanol)

Procedure:

-

Prepare a series of high-potassium calibration buffers with precise pH values.

-

Load the cells with this compound as described in section 3.1.

-

Expose the loaded cells to the first calibration buffer (e.g., pH 7.0).

-

Add nigericin to a final concentration of 5-10 µM. This will equilibrate the pHi with the extracellular pH of the buffer.

-

Measure the fluorescence intensity at each excitation wavelength (if performing ratiometric measurements) or at the single excitation wavelength.

-

Sequentially perfuse the cells with the remaining calibration buffers of different pH values, allowing the fluorescence to stabilize at each pH before recording the intensity.

-

At the end of the experiment, plot the ratio of fluorescence intensities (for ratiometric measurements) or the single fluorescence intensity against the corresponding pH of the calibration buffer to generate a calibration curve.

-

Fit the data to a suitable equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa of the dye under your experimental conditions.

Visualizations: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with the use of this compound for pHi measurement.

Conclusion

This compound remains a valuable and widely used fluorescent probe for the measurement of intracellular pH. Its straightforward loading procedure and the pH-sensitive fluorescence of its product, 6-CF, provide a robust method for investigating the role of pHi in a multitude of cellular processes. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately employ this compound to gain critical insights into cellular physiology and pathophysiology. As with any experimental technique, careful optimization and appropriate controls are paramount to obtaining reliable and meaningful data.

References

- 1. biotium.com [biotium.com]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 7. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. 6-Carboxyfluorescein | 3301-79-9 [m.chemicalbook.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. lumiprobe.com [lumiprobe.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Quick and accurate method to convert BCECF fluorescence to pHi: Calibration in three different types of cell preparations | Semantic Scholar [semanticscholar.org]

The Fluorescent Probe 6-CFDA: A Technical Guide to its Early Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein diacetate (6-CFDA) is a cell-permeable compound that, upon entering viable cells, undergoes enzymatic hydrolysis to produce the fluorescent molecule 6-carboxyfluorescein. This key characteristic has made this compound a valuable tool in a variety of early cell-based research applications. Its utility stems from the principle that only cells with intact plasma membranes and active intracellular esterases can convert the non-fluorescent this compound into its fluorescent, membrane-impermeable form, effectively trapping it within the cell. This guide provides an in-depth overview of the core early applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Core Principle of Action

The functionality of this compound is predicated on a two-step intracellular process. Initially, the non-polar, non-fluorescent this compound molecule freely diffuses across the plasma membrane into the cell's cytoplasm. Once inside, ubiquitous intracellular esterase enzymes cleave the two acetate groups from the this compound molecule. This enzymatic conversion yields 6-carboxyfluorescein, a polar, fluorescent molecule that is significantly less membrane-permeable and is thus retained within viable cells.[1][2][3][4] Dead or membrane-compromised cells lack the necessary esterase activity and/or the intact membrane to retain the fluorescent product, and therefore do not exhibit significant fluorescence.[5]

Cellular processing of this compound.

Key Early Research Applications

Assessment of Cell Viability and Cytotoxicity

One of the primary and earliest applications of this compound is in the determination of cell viability. By distinguishing between cells that can and cannot convert this compound and retain its fluorescent product, researchers can quantify the proportion of live cells in a population. This principle is also extended to cytotoxicity assays, where a decrease in the fluorescent signal corresponds to an increase in cell death induced by a test compound. These assays have shown good correlation with traditional methods like the 51Cr-release assay.[4][6]

Experimental Protocol: Cell Viability Assessment using this compound

-

Cell Preparation:

-

For suspension cells, centrifuge the cell suspension at 1000 x g for 3-5 minutes, discard the supernatant, and wash twice with Phosphate-Buffered Saline (PBS).[1]

-

For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using trypsin or another appropriate dissociation agent to create a single-cell suspension. Centrifuge and wash as with suspension cells.[1]

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound by dissolving 1 mg of this compound in 0.2172 mL of anhydrous DMSO. Store this stock solution at -20°C to -80°C, protected from light.[1]

-

Prepare a working solution by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.[1]

-

-

Staining:

-

Washing:

-

Analysis:

Quantitative Data Summary: this compound and its Fluorescent Product

| Parameter | Value | Reference |

| This compound (Diacetate Form) | ||

| Molecular Weight | 460.39 g/mol | [7] |

| Solubility | Soluble in DMSO | [2] |

| Cell Permeability | Membrane Permeant | [2] |

| 6-Carboxyfluorescein (Hydrolyzed Form) | ||

| Molecular Weight | 376.32 g/mol | [9] |

| Excitation Maximum | ~492-495 nm | [9][10] |

| Emission Maximum | ~517-519 nm | [9][10] |

| pKa | ~6.5 | [2][3] |

| Cellular Localization | Nucleus & Cytoplasm | [2][3] |

Measurement of Intracellular pH (pHi)

The fluorescence of 6-carboxyfluorescein is pH-sensitive, with its emission intensity increasing as a function of pH within the physiological range of 6.0 to 7.4. This property allows this compound to be used as a ratiometric fluorescent probe for measuring intracellular pH.[7][11] By calibrating the fluorescence signal at different known pH values, researchers can accurately determine the pHi of single cells or cell populations.[11]

Workflow for intracellular pH measurement using this compound.

Experimental Protocol: Intracellular pH Measurement

This protocol is a generalized workflow and may require optimization.

-

Cell Loading: Load cells with this compound as described in the cell viability protocol.

-

Calibration:

-

To create a calibration curve, suspend the loaded cells in a high-potassium buffer at various known pH values (e.g., ranging from 6.0 to 8.0).

-

Add a protonophore, such as nigericin, to equilibrate the intracellular and extracellular pH.

-

Measure the fluorescence intensity at each pH point to generate a standard curve of fluorescence versus pH.

-

-

Measurement:

-

For experimental samples, measure the fluorescence intensity of the this compound loaded cells.

-

Compare the measured fluorescence to the calibration curve to determine the intracellular pH.

-

Cell Proliferation and Tracking

A derivative of this compound, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), has been extensively used for tracking cell division.[12][13] CFDA-SE is also cell-permeable and is converted by intracellular esterases to carboxyfluorescein succinimidyl ester (CFSE). The succinimidyl ester group of CFSE covalently binds to intracellular proteins.[14][15] When a cell divides, the fluorescently labeled proteins are distributed approximately equally between the two daughter cells.[16] Consequently, each cell division results in a halving of the fluorescence intensity, which can be monitored by flow cytometry to track cell proliferation over several generations.[15][16][17]

Principle of cell proliferation tracking with CFDA-SE.

Experimental Protocol: Cell Proliferation Assay with CFDA-SE

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a suitable buffer like PBS.[18]

-

Reagent Preparation:

-

Labeling:

-

Washing:

-

Stop the reaction by adding an equal volume of fetal bovine serum (FBS) or complete culture medium and incubate for 1 minute.

-

Wash the cells three times with complete culture medium to remove any unbound dye. An additional incubation at 37°C for 5 minutes before the final wash can help reduce background fluorescence.[19]

-

-

Culture and Analysis:

-

Culture the labeled cells under the desired experimental conditions.

-